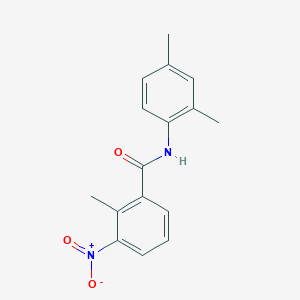
N,N-diethyl-6-isopropoxy-3-pyridinesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-6-isopropoxy-3-pyridinesulfonamide, also known as A-438079, is a selective antagonist of P2X7 receptors. P2X7 receptors are a type of ATP-gated ion channel found in immune cells and other tissues. The P2X7 receptor is involved in many physiological and pathological processes, including inflammation, pain, and neurodegeneration. A-438079 has been shown to have potential therapeutic applications in various diseases such as rheumatoid arthritis, Alzheimer's disease, and cancer.
作用機序
N,N-diethyl-6-isopropoxy-3-pyridinesulfonamide is a selective antagonist of P2X7 receptors. P2X7 receptors are ATP-gated ion channels found in immune cells and other tissues. Activation of P2X7 receptors leads to the release of pro-inflammatory cytokines, such as IL-1β and IL-18. This compound blocks the activation of P2X7 receptors, thereby reducing the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been shown to protect against neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease. In addition, this compound has been shown to inhibit the growth of cancer cells and enhance the efficacy of chemotherapy.
実験室実験の利点と制限
N,N-diethyl-6-isopropoxy-3-pyridinesulfonamide has several advantages for lab experiments. It is a selective antagonist of P2X7 receptors, which allows for the specific inhibition of P2X7 receptor-mediated effects. This compound is also readily available and can be easily synthesized in the lab.
One limitation of this compound is its potential off-target effects. Although this compound is selective for P2X7 receptors, it may have some activity at other receptors or ion channels. Another limitation is its potential toxicity. This compound has been shown to be well-tolerated in animal studies, but its long-term effects on human health are unknown.
将来の方向性
There are several future directions for the study of N,N-diethyl-6-isopropoxy-3-pyridinesulfonamide. One direction is the development of more potent and selective P2X7 receptor antagonists. Another direction is the investigation of the potential therapeutic applications of this compound in other diseases, such as multiple sclerosis and inflammatory bowel disease. Additionally, the mechanisms underlying the neuroprotective effects of this compound in neurodegenerative diseases need to be further elucidated. Finally, the safety and efficacy of this compound in human clinical trials need to be evaluated.
合成法
The synthesis of N,N-diethyl-6-isopropoxy-3-pyridinesulfonamide involves several steps. The starting material is 6-chloronicotinic acid, which is converted to 6-isopropoxy-3-pyridinesulfonamide through a series of reactions. The final step involves the reaction of 6-isopropoxy-3-pyridinesulfonamide with diethylamine to yield this compound (this compound).
科学的研究の応用
N,N-diethyl-6-isopropoxy-3-pyridinesulfonamide has been extensively studied for its potential therapeutic applications. In preclinical studies, this compound has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. This compound has also been shown to inhibit the growth of cancer cells and enhance the efficacy of chemotherapy.
特性
IUPAC Name |
N,N-diethyl-6-propan-2-yloxypyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3S/c1-5-14(6-2)18(15,16)11-7-8-12(13-9-11)17-10(3)4/h7-10H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKMFYVAUHKKGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CN=C(C=C1)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide](/img/structure/B5695609.png)



![3-{2-[2-(benzyloxy)benzylidene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide](/img/structure/B5695630.png)

![1,2-dimethyl-4-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5695642.png)
![4-nitrobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B5695647.png)
![N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5695655.png)

![2-[(4-chlorobenzyl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B5695685.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B5695692.png)
![N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5695697.png)
![1-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-2-imidazolidinone](/img/structure/B5695703.png)